1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 872621-73-3
Cat. No.: VC4243621
Molecular Formula: C17H12Cl2N6
Molecular Weight: 371.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872621-73-3 |
|---|---|
| Molecular Formula | C17H12Cl2N6 |
| Molecular Weight | 371.23 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H12Cl2N6/c18-14-5-4-12(7-15(14)19)25-17-13(9-24-25)16(22-10-23-17)21-8-11-3-1-2-6-20-11/h1-7,9-10H,8H2,(H,21,22,23) |
| Standard InChI Key | BHLQFXOUQCSKJO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves condensation reactions between appropriate precursors. For example, the synthesis of related compounds often involves the reaction of pyrazole derivatives with pyrimidine-forming reagents. Characterization of these compounds is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis to confirm the structure and purity.
Biological Activity and Applications
Pyrazolo[3,4-d]pyrimidines have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its structural features and the nature of its substituents. For instance, the presence of a dichlorophenyl group may influence its interaction with biological targets.
Related Compounds and Their Activities
Related compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, have shown promising biological activities, including potential applications in drug development due to their structural complexity and ability to interact with various biological targets . Similarly, pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume